ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBSVXMAYVSVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis generally begins with the commercially available ethyl 5-chloroindole-2-carboxylate (compound 6), which serves as the key intermediate. The core steps involve:
- Friedel–Crafts acylation at the C3 position to introduce various acyl groups.
- Reduction of ketones to alkyl groups at the C3 position.
- Hydrolysis to convert ester intermediates into carboxylic acids.
- Coupling reactions with amines to produce final derivatives.
This multi-step approach allows for structural diversification, essential for medicinal chemistry applications.
Detailed Reaction Pathways and Conditions
| Reaction Step | Reagents/Conditions | Purpose | Yield / Efficiency | Reference |
|---|---|---|---|---|
| Friedel–Crafts acylation | Acyl chlorides (e.g., acetyl chloride), AlCl₃, anhydrous dichloroethane, reflux | Introduction of acyl groups at C3 | 65–75% | |
| Ketone reduction | Triethylsilane, catalytic acid/base | Conversion of ketones to alkyl groups at C3 | Quantitative or >90% | |
| Hydrolysis of esters | 3N NaOH, ethanol, reflux | Conversion to carboxylic acids | >90% | |
| Coupling with amines | Amine (e.g., 11a, 11b), coupling agents (e.g., EDC, DCC) | Final formation of ethyl ester derivatives | Variable, optimized for high yield |
Note: The use of Friedel–Crafts acylation is crucial for regioselective substitution at the C3 position, exploiting the electron-rich nature of the indole ring.
Specific Synthesis of Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Recent research has refined these methods to improve yields and selectivity:
Acylation Step: Using acyl chlorides in the presence of AlCl₃ under reflux conditions in anhydrous 1,2-dichloroethane, typically achieving yields between 65–75%. This step introduces the acyl group at the C3 position selectively.
Reduction Step: Ketone groups are reduced with triethylsilane, often under mild conditions, providing alkylated indole intermediates with yields approaching quantitative levels (>90%).
Hydrolysis Step: Ester hydrolysis using 3N NaOH in ethanol under reflux yields the corresponding carboxylic acids with high efficiency (>90%).
Coupling Step: The carboxylic acids are then coupled with various amines (e.g., 11a, 11b) using coupling agents like EDC or DCC, affording the final ethyl ester derivatives with variable but optimized yields.
Research Data and Optimization
| Reaction Step | Optimized Conditions | Yield Range | Notes | Reference |
|---|---|---|---|---|
| Acylation | AlCl₃, anhydrous dichloroethane, reflux | 65–75% | Regioselective at C3 | |
| Reduction | Triethylsilane, catalytic acid | >90% | Mild conditions, high selectivity | |
| Hydrolysis | 3N NaOH, ethanol, reflux | >90% | Complete conversion | |
| Coupling | EDC, DCC, amines, room temperature | Variable | High yields with proper purification |
Notes on Alternative Methods and Variations
- Use of N-chlorosuccinimide (NCS) for selective chlorination at the 5-position has been explored, although the primary method involves direct substitution during acylation steps.
- Methylation of the indole nitrogen can be performed using methyl halides (e.g., methyl iodide) in basic conditions, providing N-methyl derivatives for further functionalization.
- Oxidative cyclization methods, such as copper-mediated cyclization, have been employed for constructing fused indole derivatives but are less common for the specific compound .
Summary of Key Preparation Data
| Method | Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Friedel–Crafts acylation | Acyl chlorides, AlCl₃ | Reflux, anhydrous dichloroethane | 65–75 | Regioselective at C3 |
| Reduction | Triethylsilane | Mild, catalytic | >90 | High efficiency |
| Hydrolysis | NaOH, ethanol | Reflux | >90 | Complete conversion to acid |
| Coupling | Amines, coupling agents | Room temperature | Variable | Final step for derivatives |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research indicates that ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate exhibits promising anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has been tested against human leukemia K562 cells, demonstrating significant antiproliferative effects.
2. Antiviral Properties
This compound has potential applications as an antiviral agent. Indole derivatives, including this compound, have been investigated for their ability to inhibit viral replication. Specific derivatives have shown activity against viruses such as influenza A, with IC50 values indicating effective inhibitory concentrations.
3. Enzyme Inhibition
This compound interacts with various enzymes, influencing their activity. It has been studied for its inhibitory effects on enzymes involved in cancer progression and other diseases. For example, it has shown potential as an inhibitor of Human Reticulocyte 15-Lipoxygenase-1, which is relevant in inflammatory processes.
Pharmaceutical Development
1. Lead Compound for Drug Design
Due to its biological activities, this compound serves as a lead compound for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. Ongoing research aims to optimize its pharmacological profile for therapeutic applications in oncology and infectious diseases .
2. Synthesis of Derivatives
The compound is utilized as a precursor for synthesizing various derivatives with enhanced biological activities. For example, modifications can lead to the creation of indolyl arylsulfones, which are known non-nucleoside inhibitors of HIV-1 reverse transcriptase .
Industrial Applications
1. Agrochemicals
This compound finds applications in the agrochemical industry due to its potential as a pesticide or herbicide component. Its bioactive properties can be harnessed to develop novel agricultural products that enhance crop protection against pests and diseases .
2. Material Science
The compound is also explored in material science as a building block for synthesizing new materials, including dyes and pigments. Its unique chemical structure allows for the development of compounds with specific optical properties that are useful in various industrial applications .
Mechanism of Action
The mechanism of action of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, focusing on substitution patterns, physicochemical properties, and synthetic applications:
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : The placement of Cl and F at positions 5 and 7 (vs. 5 and 6) significantly impacts electronic distribution. For example, the 5-Cl/7-F configuration enhances resonance stabilization compared to 5-Cl/6-F, as observed in NMR chemical shifts (e.g., downfield shifts for H-3 indole protons) .
- Ester vs. Amide : Ethyl esters (e.g., ethyl 5-fluoroindole-2-carboxylate) exhibit higher reactivity in nucleophilic acyl substitutions than methyl esters or carboxylic acids, enabling efficient conversion to amides under basic conditions .
Biological Activity
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Activity : Demonstrates efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : Exhibits anti-inflammatory properties through modulation of inflammatory pathways.
- Antioxidant Activity : Protects cells from oxidative stress, contributing to its therapeutic potential in various diseases.
Target Interactions
This compound interacts with several biological targets:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, disrupting cellular processes related to tumor growth .
- Receptor Binding : It binds with high affinity to multiple receptors, influencing various biochemical pathways essential for cellular function.
Biochemical Pathways
The compound affects numerous biochemical pathways, including:
- Cell Signaling Pathways : Modulates signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : Alters the expression of genes involved in inflammation and cancer progression.
Anticancer Activity
A study demonstrated that this compound exhibited potent antiproliferative effects against several cancer cell lines. For instance:
These results indicate that the compound is more effective than standard treatments like staurosporine.
Antimicrobial Studies
Research has shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, yielding promising results that support its potential use in developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of the indole core. For example, ethyl 5-chloro-1H-indole-2-carboxylate is reacted with acyl chloride derivatives in anhydrous 1,2-dichloroethane using AlCl₃ as a catalyst under argon. The reaction is refluxed for 2–3 hours, monitored by TLC (25–33% ethyl acetate in hexane), and purified via Combiflash chromatography (0–40% ethyl acetate in hexane) . Key steps include:
- Quenching : Ice-cold water and acidification (pH 2 with HCl).
- Extraction : Ethyl acetate washes followed by sodium sulfate drying.
- Purification : Combiflash chromatography for yield optimization.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Face shields, safety glasses (EN 166 or NIOSH-approved), and gloves inspected for integrity before use. Use OV/AG/P99 or ABEK-P2 respirators in high-exposure scenarios .
- Engineering Controls : Work in fume hoods with good ventilation to avoid inhalation or skin contact.
- Waste Management : Segregate waste and dispose via certified biological waste processors .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- TLC : Monitor reaction progress using ethyl acetate/hexane gradients (25–33%) .
- NMR/LC-MS : Confirm molecular structure and purity.
- Combiflash Chromatography : Purify crude products with 0–40% ethyl acetate gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in Friedel-Crafts acylation?
- Methodological Answer :
- Catalyst Loading : Adjust AlCl₃ stoichiometry (e.g., 1.1–1.2 equivalents) to balance reactivity and side reactions.
- Solvent Choice : Test alternatives to 1,2-dichloroethane (e.g., dichloromethane) for improved solubility.
- Temperature Control : Extend reflux time (up to 4 hours) for sluggish reactions, monitored by TLC .
Q. What strategies address discrepancies in physicochemical data (e.g., melting point, solubility)?
- Methodological Answer :
- Experimental Validation : Use differential scanning calorimetry (DSC) for precise melting point determination.
- Literature Cross-Referencing : Compare data across peer-reviewed journals and avoid non-reviewed sources (e.g., commercial catalogs) .
- Batch Variability Analysis : Test multiple synthetic batches to identify purity-related inconsistencies .
Q. How can researchers stabilize reactive intermediates during synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under argon to prevent oxidation .
- Low-Temperature Quenching : Use ice-cold water to minimize decomposition during workup.
- Immediate Purification : Avoid prolonged storage of crude intermediates to prevent degradation .
Q. What methods evaluate the compound’s potential as a bioactive scaffold?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, fluoro groups) and test against targets like kinase inhibitors or antimicrobial agents .
- In Silico Screening : Use molecular docking to predict binding affinity with enzymes (e.g., FLT3 or PKC isoforms) .
- In Vitro Assays : Assess cytotoxicity and selectivity in cell lines (e.g., cancer models) .
Data Contradiction and Reliability Analysis
Q. How should researchers resolve conflicting reports on toxicity or stability?
- Methodological Answer :
- Toxicology Studies : Conduct acute toxicity assays (e.g., OECD Guidelines 423) if literature gaps exist. Current data indicate no carcinogenicity per IARC/ACGIH .
- Stability Testing : Accelerated aging studies under varying pH, temperature, and light conditions to identify degradation pathways .
Q. What are the limitations of existing synthetic protocols for scalability?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
